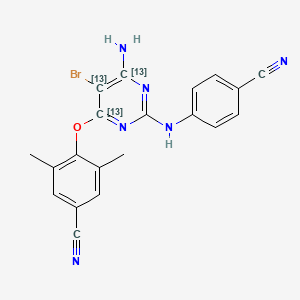

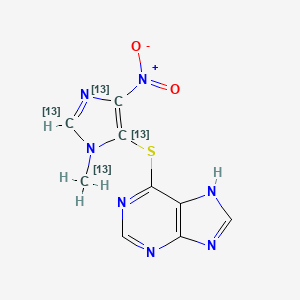

Etravirine-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

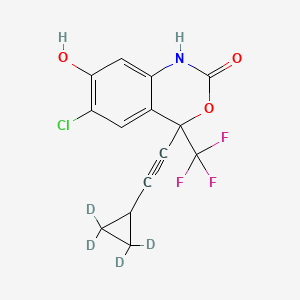

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1), and consequently blocks DNA-dependent and RNA-dependent polymerase activity . Etravirine does not inhibit human DNA polymerase alpha, beta or gamma .Chemical Reactions Analysis

Etravirine demonstrates bi-directional drug–drug interaction potential through its interaction as a cytochrome P450 isozyme substrate, inhibitor, and inducer . The drug interaction profile of Etravirine has been well characterized and is manageable .Aplicaciones Científicas De Investigación

Understanding Etravirine's Mechanisms of Action and Resistance

Etravirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against HIV-1, including strains resistant to first-generation NNRTIs. Research has shown that Etravirine presents a higher barrier to the development of drug resistance compared to earlier NNRTIs. Unlike first-generation NNRTIs, where a single mutation can significantly impact virological response, the resistance profile of Etravirine is more complex. Studies highlight that the most prevalent NNRTI-associated mutation, K103N, does not alone affect Etravirine's efficacy, illustrating its robustness against common resistance pathways (Croxtall, 2012).

Etravirine in Treatment-Experienced Patients

Clinical trials have demonstrated Etravirine's effectiveness in treatment-experienced adult patients with HIV-1 infection. When added to an optimized background therapy (OBT) regimen, Etravirine improved virological responses more significantly than placebo plus OBT. These findings underscore Etravirine's value in managing patients with evidence of viral replication and resistance to other antiretroviral agents, providing durable virological suppression over extended periods (Croxtall, 2012).

Combating Resistance in HIV-1 Treatment

Etravirine's role extends beyond direct antiviral effects to include strategic application in combating HIV-1 resistance. It's particularly valuable in pretreated patients with NNRTI resistance and protease inhibitor exposure, offering high activity against most NNRTI-resistant strains. This positioning is crucial for developing treatment strategies that address the dynamic and challenging nature of HIV-1 resistance mechanisms (Stellbrink, 2009).

Safety And Hazards

Direcciones Futuras

Etravirine is active against wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV virus, and is indicated for use in third- or fourth-line antiretroviral treatment regimens in children, adolescents, and adults . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals .

Propiedades

IUPAC Name |

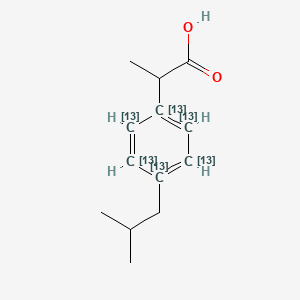

4-[6-amino-5-bromo-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-WTZVUXPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O[13C]2=NC(=N[13C](=[13C]2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747777 |

Source

|

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etravirine-13C3 | |

CAS RN |

1189671-48-4 |

Source

|

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

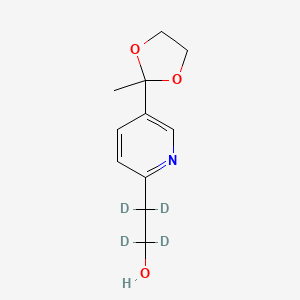

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)